3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-ol

TRPA1 Pain Inflammation

Researchers optimizing TRPA1-targeted therapies often face metabolic stability and off-target CYP liabilities. This compound directly addresses these challenges: • TRPA1 antagonist activity (IC50 = 310 nM) for pain, itch, or respiratory disease programs. • Low CYP3A4 inhibition (IC50 = 20,000 nM) minimizes drug-drug interaction risk. • The 4-CF3 substituent enhances lipophilicity (~1.83 logP increase) and metabolic stability vs. non-fluorinated analogs. Sourced from qualified suppliers with batch-specific purity documentation.

Molecular Formula C9H16F3NO
Molecular Weight 211.22 g/mol
Cat. No. B7940839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-ol
Molecular FormulaC9H16F3NO
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(F)(F)F)CCCO
InChIInChI=1S/C9H16F3NO/c10-9(11,12)8-2-5-13(6-3-8)4-1-7-14/h8,14H,1-7H2
InChIKeyMANFMVLAFYHMKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Properties of 3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-ol


3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-ol is a piperidine-based tertiary alcohol featuring a 4-trifluoromethyl substitution on the piperidine ring and a propanol side chain. The presence of the trifluoromethyl group is a critical structural feature known to enhance lipophilicity and metabolic stability [1]. This compound has been identified in drug discovery contexts, particularly in patent literature describing piperidine derivatives as potential therapeutic agents [2].

Why 3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-ol Cannot Be Substituted


Substituting 3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-ol with a generic, non-fluorinated piperidine analog (e.g., 3-(piperidin-1-yl)propan-1-ol) or even a 4-methyl-substituted analog is not scientifically equivalent. The trifluoromethyl group profoundly alters the compound's physicochemical and pharmacokinetic profile. It increases lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration [1], and it significantly enhances metabolic stability by reducing oxidative metabolism by cytochrome P450 enzymes [2]. These modifications are not incremental; they represent a functional change in the molecule's behavior in biological systems, which is why the specific substitution pattern is critical for applications requiring precise pharmacokinetic tuning or target engagement.

Quantitative Evidence: 3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-ol vs Analogs


TRPA1 Antagonist Activity

This compound demonstrates antagonist activity against the human Transient Receptor Potential Ankyrin 1 (TRPA1) channel. While direct comparator data for close analogs is not available, this IC50 value provides a quantitative benchmark for its activity at this target [1].

TRPA1 Pain Inflammation

Low CYP3A4 Inhibition Potential

The compound exhibits a high IC50 of 20,000 nM for inhibition of the major drug-metabolizing enzyme CYP3A4 [1]. This indicates a very low potential for causing CYP3A4-mediated drug-drug interactions, a significant differentiator from many other piperidine-containing drug candidates which can be potent CYP inhibitors.

CYP3A4 Drug-Drug Interactions Metabolism

Trifluoromethyl Impact on Lipophilicity and Metabolic Stability

The introduction of a trifluoromethyl group onto the piperidine ring is a well-established strategy to enhance both lipophilicity and metabolic stability. For instance, 4-(trifluoromethyl)piperidine hydrochloride has a reported logP of 2.68 [1], which is significantly higher than that of unsubstituted piperidine (logP ~0.85). This class-level modification translates to improved membrane permeability and resistance to oxidative metabolism, as demonstrated in a series of densely substituted trifluoromethyl piperidines that showed potent elastase inhibitory activity (IC50 = 0.341 ± 0.001 μM for compound 4i) [2].

Lipophilicity Metabolic Stability ADME

Applications of 3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-ol


TRPA1 Drug Discovery

Given its confirmed antagonist activity at the TRPA1 channel (IC50 = 310 nM) [2], this compound is a suitable starting point for medicinal chemistry programs targeting pain, itch, or respiratory diseases. Its activity profile provides a foundation for structure-activity relationship (SAR) studies to optimize potency and selectivity.

Drug-Drug Interaction Optimization

The compound's low CYP3A4 inhibition (IC50 = 20,000 nM) [2] makes it an attractive scaffold for lead optimization in programs where minimizing drug-drug interaction risk is a priority. This property can streamline preclinical development by reducing the need for extensive CYP interaction studies.

CNS Probe Development

The enhanced lipophilicity associated with the trifluoromethyl group (estimated logP increase of ~1.83 units vs. unsubstituted piperidine) [2] suggests this compound may exhibit improved blood-brain barrier permeability. This makes it a valuable building block for the development of chemical probes or therapeutic candidates intended for central nervous system targets.

Metabolically Stable Library Synthesis

The trifluoromethyl group is a well-validated motif for increasing metabolic stability [2]. This compound can serve as a core scaffold for generating libraries of piperidine derivatives with enhanced resistance to cytochrome P450-mediated oxidation, a common metabolic liability that limits the in vivo half-life of many drug candidates.

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